molecular formula C19H24O3 B1683771 Testolactone CAS No. 968-93-4

Testolactone

Cat. No. B1683771
CAS RN: 968-93-4
M. Wt: 300.4 g/mol
InChI Key: BPEWUONYVDABNZ-DZBHQSCQSA-N
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Description

Testolactone is a medication that belongs to the general group of medicines called antineoplastics . It is used to treat some cases of breast cancer in females .


Synthesis Analysis

Testolactone is a potent inhibitor of the conversion of androgens to estrogens . It has been used in the treatment of idiopathic oligospermia . Phytosterols have been used as precursors for the synthesis of aromatase inhibitors, including testolactone .


Molecular Structure Analysis

Testolactone is structurally related to testosterone and belongs to the first generation of aromatase inhibitors . It is a non-selective irreversible aromatase enzyme inhibitor . The molecular formula of Testolactone is C19H24O3 .


Chemical Reactions Analysis

Testolactone is structurally related to testosterone and belongs to the first generation of aromatase inhibitors . It is a non-selective irreversible aromatase enzyme inhibitor .


Physical And Chemical Properties Analysis

Testolactone has a molecular formula of C19H24O3 and an average mass of 300.392 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Precocious Puberty

Testolactone, a first-generation aromatase inhibitor, has demonstrated efficacy and tolerability in the treatment of certain forms of precocious puberty. It is primarily used to mitigate the effects of estrogen on growth, skeletal maturation, and secondary sexual development. Specifically, testolactone has shown promising results in familial male precocious puberty and congenital adrenal hyperplasia, as well as mixed outcomes in girls with McCune-Albright syndrome. While there are anecdotal reports of newer generation aromatase inhibitors in this area, the rarity of relevant disorders poses challenges for extensive clinical research. Testolactone's role in these disorders is well-established, with ongoing exploration of new generation aromatase inhibitors and their potential to delay skeletal maturation and enhance adult height in conditions leading to short stature (Eugster, 2004).

Contributions to Understanding Catchment Science

Although not directly related to the drug's therapeutic applications, research methodologies akin to those used in studying testolactone have been instrumental in advancing catchment science, which encompasses hillslope hydrology and biogeochemistry. The iterative application of the scientific method, as exemplified in the Panola Mountain Research Watershed study, underscores the importance of a systematic approach in comprehending and addressing complex scientific questions, a principle that is also relevant in pharmacological research (Hooper, 2001).

Future Directions

Despite its withdrawal from the market, testolactone was a drug that improved the quality of life of patients facing one of the most serious diseases today . Future research may focus on improving the inhibitory activity of testolactone and its clinical response .

properties

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEWUONYVDABNZ-DZBHQSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023644
Record name Testolactone
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Testolactone
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Solubility

Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L
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Mechanism of Action

Although the precise mechanism by which testolactone produces its clinical antineoplastic effects has not been established, its principal action is reported to be inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women. Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible. This phenomenon may account for the persistence of testolactone's effect on estrogen synthesis after drug withdrawal., The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate., Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.
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Product Name

Testolactone

Color/Form

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS RN

968-93-4
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Melting Point

218-219 °C, 218.5 °C
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Record name Testolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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